4-(3-Methylphenyl)sulfanylbutane-1-thiol
Description
4-(3-Methylphenyl)sulfanylbutane-1-thiol is a sulfur-containing organic compound characterized by a butane chain substituted with a thiol (-SH) group at position 1 and a 3-methylphenylsulfanyl moiety at position 2. Its molecular formula is C11H16S2, with a molecular weight of 212.38 g/mol.
Properties
IUPAC Name |
4-(3-methylphenyl)sulfanylbutane-1-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16S2/c1-10-5-4-6-11(9-10)13-8-3-2-7-12/h4-6,9,12H,2-3,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLNHCAYYLVBMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SCCCCS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(4-Chlorophenyl)sulfanylbutan-1-ol
Molecular Formula : C10H13ClOS
Key Differences :
- Functional Groups : Replaces the terminal thiol (-SH) with a hydroxyl (-OH) group and substitutes the 3-methylphenyl group with a 4-chlorophenyl ring.
- Reactivity : The hydroxyl group in 4-(4-chlorophenyl)sulfanylbutan-1-ol reduces nucleophilicity compared to the thiol group in 4-(3-Methylphenyl)sulfanylbutane-1-thiol, making the latter more reactive in disulfide bond formation or metal coordination .
- Electronic Effects : The electron-withdrawing chloro substituent on the phenyl ring in the former compound enhances the sulfanyl group’s electrophilicity, whereas the electron-donating methyl group in the latter may stabilize the aromatic system through hyperconjugation.
| Property | 4-(3-Methylphenyl)sulfanylbutane-1-thiol | 4-(4-Chlorophenyl)sulfanylbutan-1-ol |
|---|---|---|
| Molecular Weight | 212.38 g/mol | 216.73 g/mol |
| Functional Groups | Thiol (-SH), 3-methylphenylsulfanyl | Hydroxyl (-OH), 4-chlorophenylsulfanyl |
| Reactivity | High (thiol-disulfide exchange) | Moderate (hydrogen bonding) |
| Solubility | Likely hydrophobic | Polar aprotic solvents |
2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-methyl-3-phenylcyclobutyl)ethanone
Molecular Formula : C27H25N3OS
Key Differences :
- Structural Complexity : Incorporates a triazole ring and a cyclobutane moiety, unlike the simpler butane chain in 4-(3-Methylphenyl)sulfanylbutane-1-thiol.
- Synthetic Methodology : Both compounds utilize sulfanyl linkages, but the triazole-containing derivative requires multi-step synthesis involving cyclobutane intermediates and triazole ring formation .
- Theoretical Studies : Computational methods like DFT have been applied to the triazole derivative to predict geometry and electronic properties, a strategy that could extend to 4-(3-Methylphenyl)sulfanylbutane-1-thiol for property optimization .
| Property | 4-(3-Methylphenyl)sulfanylbutane-1-thiol | 2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-methyl-3-phenylcyclobutyl)ethanone |
|---|---|---|
| Molecular Complexity | Low | High (polycyclic structure) |
| Synthetic Accessibility | Likely straightforward | Requires advanced methodologies (e.g., cyclobutane derivatization) |
| Applications | Potential in polymer crosslinking | Pharmaceuticals, materials science |
Key Research Findings and Implications
- Substituent Effects : The position of substituents on the phenyl ring (e.g., 3-methyl vs. 4-chloro) significantly alters electronic and steric profiles, impacting solubility and reactivity .
- Thiol vs. Hydroxyl Functionality : Thiol groups offer greater versatility in redox reactions and polymer chemistry compared to hydroxyl groups, which are more suited for hydrogen-bonding interactions .
- Computational Modeling : DFT studies, as applied to related sulfanyl compounds, provide a pathway to predict and optimize the properties of 4-(3-Methylphenyl)sulfanylbutane-1-thiol for targeted applications .
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